2-(2-Nitrobenzenesulfonamido)acetic acid 2-(2-Nitrobenzenesulfonamido)acetic acid
Brand Name: Vulcanchem
CAS No.: 15054-42-9
VCID: VC21410754
InChI: InChI=1S/C8H8N2O6S/c11-8(12)5-9-17(15,16)7-4-2-1-3-6(7)10(13)14/h1-4,9H,5H2,(H,11,12)
SMILES: C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC(=O)O
Molecular Formula: C8H8N2O6S
Molecular Weight: 260.23g/mol

2-(2-Nitrobenzenesulfonamido)acetic acid

CAS No.: 15054-42-9

Cat. No.: VC21410754

Molecular Formula: C8H8N2O6S

Molecular Weight: 260.23g/mol

* For research use only. Not for human or veterinary use.

2-(2-Nitrobenzenesulfonamido)acetic acid - 15054-42-9

Specification

CAS No. 15054-42-9
Molecular Formula C8H8N2O6S
Molecular Weight 260.23g/mol
IUPAC Name 2-[(2-nitrophenyl)sulfonylamino]acetic acid
Standard InChI InChI=1S/C8H8N2O6S/c11-8(12)5-9-17(15,16)7-4-2-1-3-6(7)10(13)14/h1-4,9H,5H2,(H,11,12)
Standard InChI Key DJTWAEHEZATPEM-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC(=O)O
Canonical SMILES C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC(=O)O

Introduction

Chemical Structure and Properties

2-(2-Nitrobenzenesulfonamido)acetic acid features a 2-nitrobenzenesulfonamide group attached to acetic acid. The molecule contains several key functional groups: a nitro group at the ortho position of the benzene ring, a sulfonamide linkage, and a carboxylic acid terminus. This arrangement creates a compound with distinct chemical reactivity patterns and properties.

Physical Properties

While specific data for 2-(2-Nitrobenzenesulfonamido)acetic acid is limited in the provided search results, we can consider related compounds for reference. For instance, nitroacetic acid (C₂H₃NO₄) has the following properties:

PropertyValue
Molecular FormulaVariable (depends on exact structure)
Molecular WeightHigher than nitroacetic acid (105.049)
DensityExpected to be >1.5 g/cm³
Boiling PointExpected to be >297°C at 760 mmHg
Flash PointExpected to be >150°C
AppearanceTypically crystalline solid
SolubilityLikely soluble in polar organic solvents

The presence of the 2-nitrobenzenesulfonamide group would significantly alter these properties compared to simple nitroacetic acid, generally increasing molecular weight and likely affecting solubility characteristics .

Chemical Reactivity

The compound exhibits several reactivity patterns based on its functional groups:

  • The carboxylic acid group can undergo esterification, amidation, and decarboxylation reactions

  • The sulfonamide linkage (N-H) can participate in alkylation reactions under appropriate conditions

  • The nitro group on the benzene ring can undergo reduction to form an amine

  • The entire 2-nitrobenzenesulfonamide moiety can function as a protecting group for amines

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-(2-Nitrobenzenesulfonamido)acetic acid can be approached through several methods, drawing from established protocols for related compounds.

One potential synthetic route involves the reaction between 2-nitrobenzenesulfonyl chloride and glycine under basic conditions. This approach would be consistent with the procedures described for other 2-nitrobenzenesulfonamides .

Detailed Synthetic Procedure

Based on related syntheses, a potential procedure might include:

  • Dissolving glycine in a suitable solvent (e.g., dichloromethane or DMF)

  • Adding a base (e.g., triethylamine or pyridine) to neutralize the hydrochloride formed

  • Adding 2-nitrobenzenesulfonyl chloride dropwise at controlled temperature

  • Monitoring the reaction by TLC (thin-layer chromatography)

  • Workup and purification by recrystallization or column chromatography

The reaction could be represented as:

H₂NCH₂COOH + 2-NO₂C₆H₄SO₂Cl → 2-NO₂C₆H₄SO₂NHCH₂COOH + HCl

Purification might involve recrystallization from a suitable solvent system, such as ethyl acetate/hexane mixtures .

Applications in Organic Synthesis

As a Protected Amino Acid Derivative

2-(2-Nitrobenzenesulfonamido)acetic acid can serve as a protected form of glycine, where the 2-nitrobenzenesulfonamide group acts as a protecting group for the amino function. This protection is valuable in multistep syntheses where selective reactions are required.

The 2-nitrobenzenesulfonamide protecting group offers several advantages:

  • Stability under acidic and basic conditions (stable in HCl and NaOH at elevated temperatures)

  • Selective deprotection using thiolate nucleophiles

  • Compatibility with various reaction conditions

Building Block in Peptide Synthesis

As a protected amino acid derivative, this compound could potentially serve as a building block in peptide synthesis:

  • The carboxylic acid group can be activated for peptide coupling

  • The protected amine prevents unwanted side reactions

  • The protecting group can be selectively removed under mild conditions

Deprotection Conditions

The 2-nitrobenzenesulfonamide group can be efficiently removed under mild conditions using thiolate nucleophiles. This deprotection likely proceeds through the formation of a Meisenheimer complex :

Deprotection ReagentConditionsExpected Yield
Thiophenol/K₂CO₃DMF, room temperature>90%
Thiophenol/Cs₂CO₃CH₃CN, room temperature>90%
Mercaptoacetic acid/LiOHDMF, room temperature>90%

The ease of deprotection under mild conditions makes this protecting strategy particularly valuable for sensitive substrates .

Structural Characterization

Spectroscopic Properties

While specific spectroscopic data for 2-(2-Nitrobenzenesulfonamido)acetic acid isn't provided in the search results, we can anticipate certain spectral features:

  • ¹H NMR would show signals for the aromatic protons of the 2-nitrobenzene ring, the NH of the sulfonamide, the methylene protons adjacent to the carboxylic acid, and the carboxylic acid proton

  • ¹³C NMR would display signals for the aromatic carbons, the carboxylic carbon, and the methylene carbon

  • IR spectroscopy would show characteristic bands for the carboxylic acid (C=O stretch), sulfonamide (S=O stretches), and nitro group (N-O stretches)

  • Mass spectrometry would provide the molecular weight and fragmentation pattern

Structural Confirmation

The structure of 2-(2-Nitrobenzenesulfonamido)acetic acid could be confirmed through a combination of spectroscopic techniques and, ideally, X-ray crystallography if suitable crystals can be obtained.

Biological Activities and Applications

Structure-Activity Relationship

Based on studies of related compounds, several structural features appear important for biological activity:

  • The position and number of nitro groups on the benzene ring significantly impact antimycobacterial activity

  • 2,4-Dinitrobenzenesulfonamide derivatives generally show higher activity than mono-nitro derivatives

  • The nature of substituents attached to the sulfonamide nitrogen can modulate biological properties

This suggests that 2-(2-Nitrobenzenesulfonamido)acetic acid might have intermediate biological activity, though specific studies would be needed to confirm this.

Comparative Analysis with Related Compounds

Comparison with Other Nitrobenzenesulfonamides

A comparison between 2-(2-Nitrobenzenesulfonamido)acetic acid and related compounds reveals important structure-function relationships:

CompoundKey FeaturesNotable Properties/Applications
2-(2-Nitrobenzenesulfonamido)acetic acidGlycine derivative, carboxylic acid groupProtected amino acid, potential synthetic intermediate
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamideMethoxybenzyl group instead of acetic acidCrystalline solid (mp 123°C), intermediate in secondary amine synthesis
2,4-Dinitrobenzenesulfonamide derivativesAdditional nitro group at 4-positionEnhanced antimycobacterial activity (MIC values as low as 0.78 μg/mL)
4-Nitrobenzenesulfonamide derivativesNitro group at para positionGenerally lower antimycobacterial activity (MIC values >25 μg/mL)

Research Challenges and Future Directions

Synthetic Challenges

Several challenges exist in the synthesis and handling of 2-(2-Nitrobenzenesulfonamido)acetic acid:

  • Potential for side reactions during sulfonamide formation

  • Purification challenges due to the polar nature of the compound

  • Stability concerns under certain reaction conditions

Future Research Opportunities

Multiple avenues exist for further research on this compound:

  • Development of improved synthetic routes with higher yields and purity

  • Exploration of biological activities, particularly antimicrobial properties

  • Investigation of applications in peptide synthesis and medicinal chemistry

  • Studies on structure modifications to enhance specific properties

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